molecular formula C20H21FN4O B10963478 1-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-3-(3-fluorophenyl)urea

1-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-3-(3-fluorophenyl)urea

Cat. No.: B10963478
M. Wt: 352.4 g/mol
InChI Key: AVXSZCMXJPJCPO-UHFFFAOYSA-N
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Description

N-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-N’-(3-FLUOROPHENYL)UREA is a synthetic organic compound characterized by its unique chemical structure. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-N’-(3-FLUOROPHENYL)UREA typically involves a multi-step process. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the benzyl and fluorophenyl groups. Common reagents used in these reactions include hydrazines, aldehydes, and isocyanates. The reaction conditions usually involve controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-N’-(3-FLUOROPHENYL)UREA can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-N’-(3-FLUOROPHENYL)UREA has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-N’-(3-FLUOROPHENYL)UREA involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-N’-(4-FLUOROPHENYL)UREA
  • N-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-N’-(2-FLUOROPHENYL)UREA

Uniqueness

N-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-N’-(3-FLUOROPHENYL)UREA is unique due to its specific substitution pattern, which can influence its biological activity and chemical properties. The presence of the 3-fluorophenyl group, in particular, may enhance its binding affinity to certain molecular targets compared to other similar compounds.

Properties

Molecular Formula

C20H21FN4O

Molecular Weight

352.4 g/mol

IUPAC Name

1-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]-3-(3-fluorophenyl)urea

InChI

InChI=1S/C20H21FN4O/c1-13-7-9-16(10-8-13)12-25-15(3)19(14(2)24-25)23-20(26)22-18-6-4-5-17(21)11-18/h4-11H,12H2,1-3H3,(H2,22,23,26)

InChI Key

AVXSZCMXJPJCPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)NC(=O)NC3=CC(=CC=C3)F)C

Origin of Product

United States

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